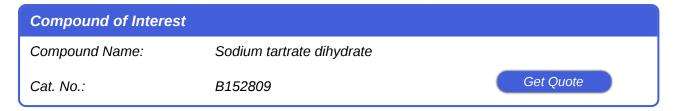


Application Notes and Protocols: Sodium Tartrate Dihydrate as a Sequestrant in Chemical Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tartrate dihydrate ((CHOHCOONa)₂·2H₂O) is a salt of L-(+)-tartaric acid widely utilized in chemical analysis as an effective sequestrant or masking agent.[1] Its ability to form stable, water-soluble complexes with various metal ions makes it invaluable in a range of analytical techniques, including gravimetric analysis, complexometric titrations, and electrochemical methods.[2][3][4] As a chelating agent, sodium tartrate prevents the interference of certain metal ions in a solution, thereby enhancing the accuracy and selectivity of the analysis.[1] This document provides detailed application notes and protocols for the use of **sodium tartrate dihydrate** as a sequestrant.

Key Properties of **Sodium Tartrate Dihydrate**:

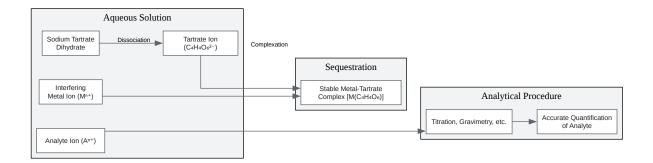


Property	Value	Reference
Chemical Formula	C4H4Na2O6·2H2O	
Molar Mass	230.08 g/mol	
Appearance	White crystalline solid	
Solubility in Water	290 g/L	
pH of 5% Solution	7.0 - 9.0	

Mechanism of Sequestration

Sodium tartrate dihydrate dissociates in aqueous solutions to yield tartrate ions ($C_4H_4O_6^{2-}$). These ions, containing two carboxyl and two hydroxyl groups, act as bidentate or polydentate ligands, forming stable chelate rings with metal cations. This complexation effectively "sequesters" or "masks" the metal ions, preventing them from participating in other reactions.

The stability of these metal-tartrate complexes is dependent on factors such as pH and the nature of the metal ion.[3][5] By controlling the pH, selective sequestration of interfering ions can be achieved, allowing for the accurate determination of the analyte of interest.



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Caption: Logical flow of sequestration by sodium tartrate.

Applications and Protocols Gravimetric Analysis

In gravimetric analysis, sodium tartrate can be used to prevent the precipitation of interfering metal hydroxides, which are often insoluble at the pH required for the precipitation of the analyte.

Protocol: Gravimetric Determination of an Analyte in the Presence of Interfering Cations

This protocol provides a general procedure. Specific parameters such as pH and temperature should be optimized for the particular analyte and interferents.

- 1. Sample Preparation:
- Accurately weigh a suitable amount of the sample and dissolve it in an appropriate solvent (e.g., deionized water or dilute acid).
- 2. Addition of Sequestrant:
- To the sample solution, add a sufficient amount of sodium tartrate dihydrate solution (e.g., 10% w/v) to sequester the interfering ions. The required amount depends on the concentration of the interfering ions.
- 3. pH Adjustment:
- Adjust the pH of the solution to the optimal value for the precipitation of the analyte. This is a
 critical step to ensure complete precipitation of the analyte while the interfering ions remain
 in solution as tartrate complexes.
- 4. Precipitation:
- Slowly add the precipitating agent with constant stirring to induce the formation of the analyte precipitate.
- 5. Digestion:

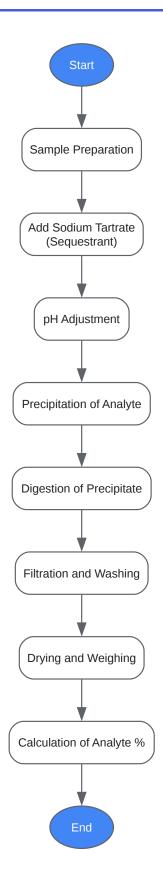
Methodological & Application





- Heat the solution containing the precipitate gently for a period (e.g., 30-60 minutes) to encourage the formation of larger, purer crystals. This process is known as digestion.
- 6. Filtration and Washing:
- Filter the precipitate through a pre-weighed sintered glass crucible or ashless filter paper.
- Wash the precipitate with a suitable wash liquid (e.g., dilute electrolyte solution) to remove any adsorbed impurities.
- 7. Drying and Weighing:
- Dry the precipitate to a constant weight in an oven at an appropriate temperature.
- Cool the crucible in a desiccator and weigh accurately.
- 8. Calculation:
- Calculate the percentage of the analyte in the original sample based on the weight of the precipitate.





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Caption: Workflow for gravimetric analysis with a sequestrant.



Complexometric Titrations

Sodium tartrate is an excellent masking agent in complexometric titrations with EDTA. It forms stable complexes with interfering metal ions (e.g., Fe³⁺, Al³⁺, Ti⁴⁺), preventing them from reacting with EDTA and allowing for the selective titration of the analyte (e.g., Ca²⁺, Mg²⁺, Zn²⁺).[3]

Protocol: Determination of Titanium(IV) using Sodium Potassium Tartrate as a Masking Agent

This protocol is adapted from a method for the selective determination of titanium(IV).[3]

- 1. Reagents:
- Standard EDTA solution (0.05 M)
- Standard Zinc Sulfate solution (0.05 M)
- Sodium Potassium Tartrate solution (5% w/v)
- Xylenol Orange indicator
- Hexamethylenetetramine (for pH adjustment)
- 2. Procedure:
- Take an aliquot of the sample solution containing Titanium(IV) and other metal ions.
- Add a known excess of standard 0.05 M EDTA solution.
- Adjust the pH of the solution to 5-6 using hexamethylenetetramine.
- Add a few drops of Xylenol Orange indicator.
- Titrate the excess EDTA with standard 0.05 M Zinc Sulfate solution until the color changes from yellow to red-violet.
- To the same solution, add 5 mL of 5% sodium potassium tartrate solution. The tartrate will displace EDTA from the Ti-EDTA complex.

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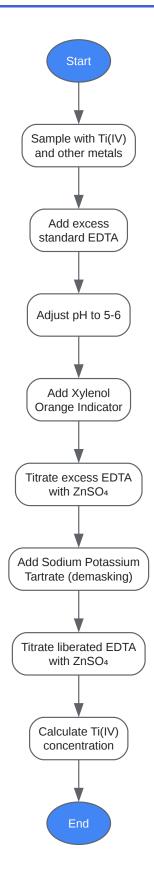


• Titrate the liberated EDTA with the standard 0.05 M Zinc Sulfate solution until the red-violet endpoint is reached again.

3. Calculation:

• The volume of Zinc Sulfate solution used in the second titration is equivalent to the amount of Titanium(IV) in the sample.





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Caption: Workflow for the complexometric titration of Ti(IV).



Electrochemical Analysis

In electrochemical techniques like voltammetry, sodium tartrate can be used as a component of the supporting electrolyte to sequester interfering ions and to control the speciation of the analyte.

Protocol: General Procedure for Anodic Stripping Voltammetry (ASV) with a Tartrate Buffer

This protocol outlines a general approach for the determination of trace metals (e.g., Pb²⁺, Cd²⁺) in the presence of interfering ions.

1. Reagents:

- Tartrate buffer solution (e.g., 0.1 M, pH adjusted to a suitable value for the analysis).
- Standard solutions of the analyte metal ions.
- High-purity water.

2. Instrumentation:

 Voltammetric analyzer with a three-electrode system (working electrode, reference electrode, and counter electrode).

3. Procedure:

- Prepare the electrochemical cell with the tartrate buffer solution.
- Add a known volume of the sample solution to the cell.
- De-aerate the solution by purging with an inert gas (e.g., nitrogen) for a specified time.
- Deposition Step: Apply a negative potential to the working electrode for a set period while stirring the solution. This reduces the analyte ions and pre-concentrates them onto the electrode.
- Equilibration Step: Stop stirring and allow the solution to become quiescent.



- Stripping Step: Scan the potential in the positive direction. The deposited metals will be oxidized ("stripped") from the electrode, generating a current peak at a potential characteristic of the metal.
- Quantification: The peak current is proportional to the concentration of the analyte in the sample. Use the standard addition method for accurate quantification.

Quantitative Data

The effectiveness of sodium tartrate as a sequestrant is determined by the stability of the metal-tartrate complexes formed. The following table provides the stability constants (log K) for some metal-tartrate complexes.

Metal Ion	log K ₁	log K ₂	Conditions	Reference
Cu ²⁺	3.22	2.36	25 °C	[5]
Ni ²⁺	2.98	-	25 °C	[3]
C0 ²⁺	2.62	-	25 °C	[2]
Zn ²⁺	2.68	2.14	25 °C	[2]
Fe ³⁺	7.51	5.48	20 °C	[6]
La ³⁺	4.38	-	25 °C	[5]
Gd ³⁺	4.45	3.20	25 °C	[5]

Note: The stability of metal-tartrate complexes is highly pH-dependent. The optimal pH for sequestration varies for different metal ions. Generally, complex formation is favored in neutral to slightly alkaline conditions.[3]

Conclusion

Sodium tartrate dihydrate is a versatile and effective sequestrant for a wide range of metal ions in analytical chemistry. Its application in gravimetric analysis, complexometric titrations, and electrochemical methods can significantly improve the selectivity and accuracy of these techniques. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize **sodium**



tartrate dihydrate in their analytical work. Proper control of experimental conditions, particularly pH, is crucial for successful sequestration.

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